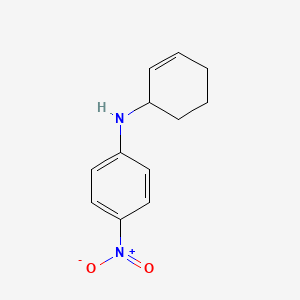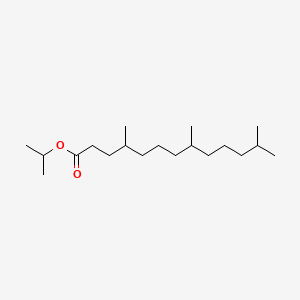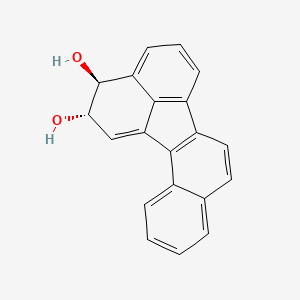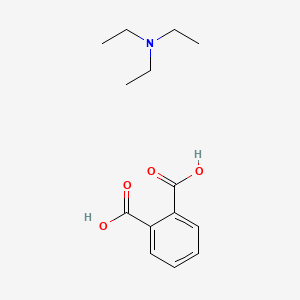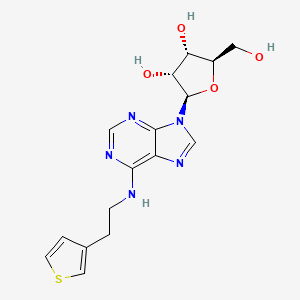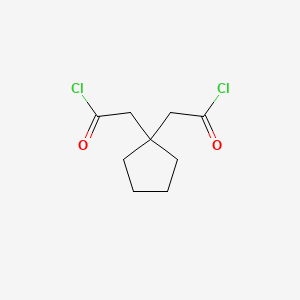
2,2'-(Cyclopentane-1,1-diyl)diacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of cyclopentane, where two acetyl chloride groups are attached to the cyclopentane ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride typically involves the chlorination of 2,2’-(Cyclopentane-1,1-diyl)diacetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the diacetic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety due to the handling of hazardous reagents in a controlled environment. The use of automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2’-(Cyclopentane-1,1-diyl)diacetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 2,2’-(Cyclopentane-1,1-diyl)diacetyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2,2’-(Cyclopentane-1,1-diyl)diacetic acid: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the preparation of polymeric materials with specific functional groups.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules.
Material Science: Employed in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride involves the reactivity of the acetyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new covalent bonds. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Cyclopropane-1,1-diyl)diacetyl chloride
- 2,2’-(Cyclohexane-1,1-diyl)diacetyl chloride
- 2,2’-(Cyclopentane-1,1-diyl)diacetic acid
Uniqueness
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride is unique due to its specific ring structure and the presence of two acetyl chloride groups. This combination provides distinct reactivity compared to other similar compounds. The cyclopentane ring imparts rigidity and specific steric effects, influencing the compound’s reactivity and the types of products formed in reactions.
Eigenschaften
CAS-Nummer |
105743-63-3 |
|---|---|
Molekularformel |
C9H12Cl2O2 |
Molekulargewicht |
223.09 g/mol |
IUPAC-Name |
2-[1-(2-chloro-2-oxoethyl)cyclopentyl]acetyl chloride |
InChI |
InChI=1S/C9H12Cl2O2/c10-7(12)5-9(6-8(11)13)3-1-2-4-9/h1-6H2 |
InChI-Schlüssel |
MDDMRDMVEYLHAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CC(=O)Cl)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



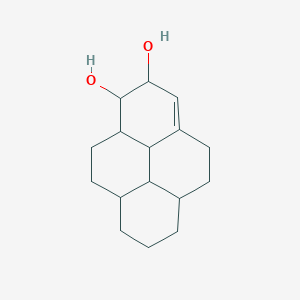
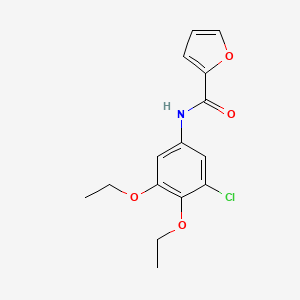

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
